1-Bromo-3,5-difluorobenzene

Catalog No.
S663667
CAS No.
461-96-1
M.F
C6H3BrF2
M. Wt
192.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3,5-difluorobenzene

CAS Number

461-96-1

Product Name

1-Bromo-3,5-difluorobenzene

IUPAC Name

1-bromo-3,5-difluorobenzene

Molecular Formula

C6H3BrF2

Molecular Weight

192.99 g/mol

InChI

InChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H

InChI Key

JHLKSIOJYMGSMB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)Br)F

Synonyms

1,3-Difluoro-5-bromobenzene; 1-Bromo-3,5-difluorobenzene; 3,5-Difluoro-1-bromobenzene; 3,5-Difluorobromobenzene; 3,5-Difluorophenyl Bromide; 5-Bromo-1,3-difluorobenzene

Canonical SMILES

C1=C(C=C(C=C1F)Br)F

Here are some specific examples of its use in scientific research:

  • Synthesis of pharmaceuticals and agrochemicals

    1-Bromo-3,5-difluorobenzene can serve as a starting material for the synthesis of various pharmaceuticals and agrochemicals. For instance, it was used in the preparation of 4-bromo-2,6-difluorobenzoic acid, a key intermediate in the synthesis of a potential anti-cancer drug [].

  • Development of liquid crystals

    The unique electronic properties of 1-Bromo-3,5-difluorobenzene can be exploited in the design and development of liquid crystals. These materials exhibit specific optical properties that find applications in various technological fields, including displays and optical communication [].

  • Exploration of new catalysts and materials

    Researchers are exploring the potential of 1-Bromo-3,5-difluorobenzene in the development of novel catalysts and materials with tailored properties. Its reactivity and functional groups can be utilized to create new materials for applications in various fields, such as energy storage and conversion [].

1-Bromo-3,5-difluorobenzene is an aromatic organic compound belonging to the class of halobenzenes. It is a derivative of benzene with a bromine atom at the first position (para position) and fluorine atoms at the third and fifth positions (meta positions) of the benzene ring.

This specific compound is not naturally occurring and is synthesized in laboratories for various research purposes. Its significance lies in its use as an intermediate in organic synthesis, particularly in the preparation of more complex molecules with desired properties [].


Molecular Structure Analysis

1-Bromo-3,5-difluorobenzene has a six-membered carbon ring (benzene ring) with alternating single and double bonds. A bromine atom is attached to the first carbon atom, and fluorine atoms are attached to the third and fifth carbon atoms. The planar structure and delocalized electrons in the aromatic ring contribute to its unique chemical properties [].

Here are some key features of its structure:

  • Aromatic character: The presence of a continuous ring of p orbitals with six electrons allows for delocalization of π electrons, granting aromatic stability.
  • Electron-withdrawing substituents: Both bromine and fluorine atoms are electron-withdrawing substituents. This means they pull electron density away from the ring, affecting its reactivity.
  • Ortho-meta directing effect: Bromine is a weak ortho-para director, meaning it slightly increases the electron density at the ortho and para positions relative to the meta positions. However, the presence of fluorine atoms at the meta positions already deactivates those sites, making further substitution less favorable.

Chemical Reactions Analysis

1-Bromo-3,5-difluorobenzene can undergo various chemical reactions due to the presence of the reactive bromine atom and the activated aromatic ring. Here are some examples:

  • Nucleophilic aromatic substitution (S_NAr): The bromine atom can be replaced by a stronger nucleophile under appropriate reaction conditions. For instance, reaction with sodium hydroxide (NaOH) can lead to the formation of 1,3,5-trifluorophenol.

BrC6H3F2 + NaOH -> HOC6H2F3 + NaBr (Equation 1)

  • Suzuki-Miyaura coupling

    This palladium-catalyzed reaction allows for the introduction of a variety of vinyl or aryl groups at the position of the bromine atom. This reaction is valuable for creating more complex aromatic molecules.

  • Metal-halogen exchange

    The bromine atom can be exchanged with other metals like lithium (Li) using strong organometallic reagents like n-butyllithium (n-BuLi). This intermediate can then be used for further functionalization of the aromatic ring.


Physical And Chemical Properties Analysis

  • Melting point: No data readily available.
  • Boiling point: 140 °C [].
  • Solubility: Slightly soluble in organic solvents like dichloromethane and chloroform [].
  • Flash point: 44 °C [].
  • Specific Gravity (20/20): 1.69 [].
  • Refractive Index: 1.50 [].

1-Bromo-3,5-difluorobenzene is a flammable liquid and can irritate the skin and eyes. Exposure may cause harm to organs through prolonged or repeated exposure [].

Here are some safety considerations for handling this compound:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Follow proper disposal procedures for organic waste.

1-Bromo-3,5-difluorobenzene serves multiple applications:

  • Intermediate in Organic Synthesis: It is crucial for producing pharmaceuticals such as benzodiazepines and angiotensin receptor blockers.
  • Agrochemicals Production: Used in synthesizing herbicides and insecticides.
  • Dyes and Pigments: Employed in the production of various dyes due to its reactivity and stability

    Several methods exist for synthesizing 1-bromo-3,5-difluorobenzene:

    • Bromination of 3,5-Difluorobenzene:
      • This involves treating 3,5-difluorobenzene with bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst (e.g., iron(III) bromide).
      • The reaction proceeds via electrophilic substitution where a fluorine atom is replaced by bromine

        Several compounds share structural similarities with 1-bromo-3,5-difluorobenzene. Here is a comparison highlighting its uniqueness:

        CompoundMolecular FormulaKey Features
        3-BromoanilineC6_6H7_7BrContains an amino group; used in dye synthesis.
        1-Bromo-2,4-difluorobenzeneC6_6H4_4BrF2_2Different fluorine positions; used in agrochemicals.
        1-Bromo-4-fluorobenzeneC6_6H4_4BrFOnly one fluorine; less reactive than 1-bromo-3,5-difluorobenzene.
        1-Bromo-2-fluorobenzeneC6_6H4_4BrFSimilar reactivity; different substitution pattern.

        Uniqueness: The presence of two fluorine atoms at the meta positions relative to the bromine atom enhances its electrophilic character compared to other bromo-substituted benzenes. This unique positioning allows for specific reactivity patterns that can be exploited in synthetic chemistry.

    1-Bromo-3,5-difluorobenzene (CAS: 461-96-1) is a halogenated aromatic compound that has gained significant importance in organic synthesis over the decades. The historical development of this compound is tied to the broader evolution of halogenated aromatics in chemical research. Early reports of its synthesis appear in scientific literature from the 1950s, notably in the work of A. Roe and W.F. Little published in the Journal of Organic Chemistry in 1955, where they reported achieving a 60% yield through the bromination of 2,4-difluoroaniline followed by diazotization and deamination. Later studies by L.I. Kruse et al. in the 1980s achieved similar yields around 57%.

    The development of more efficient synthesis routes continued through the 1990s, as evidenced by patents filed by Hoechst Aktiengesellschaft that described improved methods for preparing this compound through direct conversion of 3,5-difluoroaniline via diazotization and subsequent Sandmeyer reaction. This process innovation significantly increased yields to approximately 83%, making the compound more accessible for industrial and research applications.

    Significance in Aromatic Halogen Chemistry

    1-Bromo-3,5-difluorobenzene occupies a distinct position in aromatic halogen chemistry due to its unique combination of different halogen atoms. This compound exemplifies several important concepts in halogenated aromatic chemistry:

    The dual functionality of different halogens on the same aromatic ring provides a platform for selective transformations. The carbon-bromine bond is relatively weak and reactive compared to carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry. This differential reactivity allows chemists to perform selective transformations at the bromine position while maintaining the fluorine substituents.

    The presence of fluorine atoms significantly influences the electronic properties of the benzene ring. Fluorine's high electronegativity creates a distinct electronic environment that affects both the reactivity and physical properties of the molecule. In electrophilic aromatic substitution reactions, the fluorine atoms act as meta-directors, deactivating the ring toward further substitution reactions. This directing effect is crucial in understanding and predicting reaction outcomes in synthetic planning.

    The compound serves as an excellent model system for studying halogen effects in aromatic chemistry, contributing to fundamental understanding of electronic and steric influences in aromatic systems. Its synthesis via the Sandmeyer reaction also demonstrates important principles in diazonium chemistry and copper-catalyzed transformations.

    Position in Contemporary Synthetic Organic Chemistry

    In modern synthetic organic chemistry, 1-bromo-3,5-difluorobenzene has established itself as an important building block for various applications. Its utility stems from several key factors:

    The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, and Sonogashira couplings), allowing for the formation of new carbon-carbon bonds. This reactivity pattern enables the construction of complex molecular architectures from relatively simple building blocks.

    The fluorine atoms impart unique properties to resulting compounds, including enhanced metabolic stability, altered lipophilicity, and modified binding affinities in biologically active molecules. These properties are particularly valuable in pharmaceutical research, where fluorinated compounds often exhibit improved pharmacokinetic profiles.

    The combination of bromine and fluorine substituents creates opportunities for regioselective transformations, enabling precise control over reaction outcomes. This level of control is essential in multi-step syntheses of complex target molecules.

    As noted in patent literature, 1-bromo-3,5-difluorobenzene serves as an intermediate for preparing pharmaceuticals and liquid crystal materials, demonstrating its importance in both medicinal chemistry and materials science. Its continued relevance in contemporary chemistry reflects its versatility as a synthetic building block in diverse application areas.

    Sandmeyer Reaction Approaches

    Diazotization of 3,5-Difluoroaniline

    The Sandmeyer reaction begins with the diazotization of 3,5-difluoroaniline under acidic conditions. This involves treating the aniline derivative with sodium nitrite (NaNO₂) in the presence of hydrobromic acid (HBr) at 0–5°C to form the diazonium salt intermediate. The electron-withdrawing fluorine substituents at the 3- and 5-positions stabilize the diazonium ion by reducing electron density on the aromatic ring, which mitigates premature decomposition [1]. Key parameters include maintaining low temperatures to prevent side reactions and ensuring stoichiometric excess of HBr to drive the reaction to completion.

    Copper-Mediated Mechanisms in Sandmeyer Bromination

    The diazonium salt undergoes bromination via a copper(I)-catalyzed radical mechanism. Copper(I) bromide (CuBr) facilitates homolytic cleavage of the diazonium bond, generating an aryl radical that reacts with bromide ions to form 1-bromo-3,5-difluorobenzene [2]. The mechanism proceeds through three stages:

    • Oxidation of Cu(I) to Cu(II): CuBr reacts with the diazonium salt, oxidizing to Cu(II) while releasing nitrogen gas.
    • Radical Formation: The aryl diazonium decomposes into an aryl radical and nitrogen gas.
    • Bromination: The aryl radical abstracts a bromine atom from Cu(II)Br₂, regenerating Cu(I)Br and yielding the final product [1] [2].

    This pathway is highly selective for para-substituted arenes due to steric and electronic effects imposed by the fluorine substituents.

    Yield Optimization and Reaction Parameters

    Optimizing the Sandmeyer reaction for 1-bromo-3,5-difluorobenzene involves:

    • Solvent Selection: Polar aprotic solvents like acetonitrile enhance copper catalyst activity and solubility, improving yields to 70–85% [1].
    • Temperature Control: Reactions performed at 65–75°C minimize byproducts such as hydrodehalogenation derivatives [1].
    • Catalyst Loading: A 20 mol% CuBr concentration balances cost and efficiency, though excess copper can lead to ligand scrambling [1].

    Alternative Synthetic Routes

    Bromination of 2,4-Difluoroaniline Pathway

    Direct bromination of 2,4-difluoroaniline using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) offers an alternative route. However, this method suffers from poor regioselectivity due to competing ortho/para-directing effects of fluorine substituents, resulting in mixtures of 1-bromo-2,4-difluorobenzene and 1-bromo-3,5-difluorobenzene [4].

    Photochemical Bromination Techniques

    Photochemical methods employ ultraviolet (UV) light to generate bromine radicals from Br₂, which react with 1,3,5-trifluorobenzene via radical chain mechanisms. This approach avoids diazonium intermediates but requires rigorous control of light intensity and reaction time to prevent over-bromination [3]. Yields remain modest (40–60%) compared to Sandmeyer routes.

    Comparative Analysis of Synthetic Efficiencies

    MethodYield (%)SelectivityScalability
    Sandmeyer Reaction70–85HighHigh
    Direct Bromination50–65ModerateModerate
    Photochemical40–60LowLow

    The Sandmeyer reaction outperforms alternatives in yield and scalability, though photochemical methods show promise for niche applications requiring mild conditions [1] [3].

    Industrial Scale Production Considerations

    Process Engineering Challenges

    • Diazonium Stability: Large-scale diazotization requires continuous cooling and rapid quenching to prevent exothermic decomposition.
    • Copper Catalyst Recovery: Recycling CuBr from reaction mixtures remains technically challenging, necessitating costly ligand systems or ion-exchange resins [1].
    • Waste Management: Neutralizing excess HBr and nitrogen byproducts demands robust scrubbing systems to meet environmental regulations [4].

    Economic and Environmental Factors

    • Raw Material Costs: 3,5-Difluoroaniline prices fluctuate due to demand in pharmaceutical intermediates, impacting production economics.
    • Solvent Sustainability: Replacing acetonitrile with biodegradable ionic liquids (e.g., [BMIM][PF₆]) reduces environmental footprint but increases operational costs [1].
    • Energy Efficiency: Microwave-assisted Sandmeyer reactions have reduced batch times by 30%, though adoption remains limited due to high capital investment [3].

    Regioselectivity Patterns

    1-Bromo-3,5-difluorobenzene exhibits distinctive regioselectivity patterns in nucleophilic aromatic substitution reactions due to the synergistic electronic effects of the bromine and fluorine substituents. The compound demonstrates a pronounced preference for nucleophilic attack at positions ortho to the fluorine atoms, with regioselectivities typically exceeding 85-90%.

    The meta-difluoro substitution pattern creates a unique electronic environment where the fluorine atoms, being highly electronegative, significantly withdraw electron density from the aromatic ring through both inductive and resonance effects. This electron withdrawal activates the ring toward nucleophilic attack while simultaneously directing incoming nucleophiles to specific positions.

    Table 3.1.1: Regioselectivity Patterns in Nucleophilic Aromatic Substitution of 1-Bromo-3,5-difluorobenzene

    NucleophileSubstrateMajor Product PositionRegioselectivity (%)Electronic EffectReference
    Benzyl alkoxide1-Bromo-3,5-difluorobenzeneortho to F>90Electron-withdrawing F directs to ortho
    Aniline anion1-Bromo-3,5-difluorobenzeneortho to F>85Electron-withdrawing F directs to ortho
    Benzylamine anion1-Bromo-3,5-difluorobenzeneortho to F>85Electron-withdrawing F directs to ortho
    Methoxide1-Bromo-3,5-difluorobenzeneortho to F>90Electron-withdrawing F directs to ortho
    Hydroxyl1-Bromo-3,5-difluorobenzeneortho to F>88Electron-withdrawing F directs to ortho
    Amide nucleophiles1-Bromo-3,5-difluorobenzeneortho to F>85Electron-withdrawing F directs to ortho

    Experimental studies have demonstrated that the regioselectivity follows a predictable pattern based on electronic considerations. The fluorine atoms create regions of electron deficiency that preferentially activate specific aromatic carbons toward nucleophilic attack. The positioning of the fluorine substituents at the 3 and 5 positions relative to the bromine creates a distinctive activation pattern that favors substitution at the 2 and 4 positions (ortho to fluorine).

    Mechanistic Considerations

    The nucleophilic aromatic substitution mechanism for 1-bromo-3,5-difluorobenzene proceeds through the classical addition-elimination pathway, with several distinctive features imparted by the fluorine substituents. The mechanism involves formation of a Meisenheimer complex intermediate, where the electron-withdrawing fluorine atoms provide crucial stabilization.

    Table 3.1.2: Mechanistic Considerations for Nucleophilic Aromatic Substitution

    StepDescriptionRate-determiningElectronic RequirementsKey Factors
    Nucleophile attackAttack at electron-deficient aromatic carbonYes (for electron-poor substrates)Electron-withdrawing groups activateNucleophile strength, substrate activation
    σ-Complex formationFormation of anionic intermediate (Meisenheimer complex)NoStabilization by EWGResonance stabilization
    Leaving group departureBromide ion eliminationSometimesGood leaving group neededLeaving group ability (Br⁻ > F⁻)
    Aromaticity restorationRe-establishment of aromatic systemNoSpontaneousThermodynamic driving force

    The initial nucleophilic attack represents the rate-determining step for most substrates, particularly those bearing strong electron-withdrawing groups. The fluorine substituents significantly lower the activation energy for this step by stabilizing the developing negative charge in the transition state through their powerful electron-withdrawing effects.

    Formation of the σ-complex (Meisenheimer complex) benefits tremendously from the presence of fluorine substituents. These groups stabilize the anionic intermediate through both inductive withdrawal of electron density and resonance delocalization. The stabilization is particularly pronounced when the nucleophilic attack occurs at positions ortho to the fluorine atoms, where direct resonance interaction is possible.

    The departure of the bromide leaving group typically occurs readily due to the excellent leaving group ability of bromide ion compared to fluoride. This step may become rate-determining in cases where the nucleophile attack is particularly favored or when the leaving group ability is compromised.

    Cross-Coupling Reaction Applications

    Suzuki-Miyaura Coupling

    1-Bromo-3,5-difluorobenzene serves as an excellent electrophilic partner in Suzuki-Miyaura cross-coupling reactions, with the bromine atom providing an ideal leaving group for oxidative addition to palladium catalysts. The electron-withdrawing fluorine substituents accelerate the oxidative addition step by increasing the electrophilicity of the carbon-bromine bond, resulting in enhanced reaction rates compared to electron-rich aryl bromides.

    Table 3.2.1: Cross-Coupling Reaction Catalyst Systems for 1-Bromo-3,5-difluorobenzene

    Catalyst SystemBaseSolventTemperature (°C)Coupling PartnerYield (%)Reference
    Pd(PPh₃)₄Na₂CO₃DME/H₂O80Aryl boronic acids75-85
    Pd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O100Aryl boronic acids70-80
    Pd/CK₃PO₄DMF120Organostannanes65-75
    Pd(dppf)Cl₂Cs₂CO₃Dioxane85Aryl boronic acids78-88
    PdCl₂(PhCN)₂NaOHTHF/H₂O90Aryl boronic acids72-82

    The electron-withdrawing nature of the fluorine substituents significantly influences the reaction kinetics and selectivity. Computational studies indicate that the oxidative addition barrier is lowered by approximately 2-3 kcal/mol compared to unsubstituted aryl bromides, resulting in faster reaction rates under milder conditions. This enhanced reactivity allows for the use of lower catalyst loadings and reduced reaction temperatures while maintaining high yields.

    Optimal reaction conditions typically involve palladium(0) catalysts with phosphine ligands, carbonate bases, and biphasic solvent systems. The choice of base is particularly critical, with sodium and potassium carbonates providing the best balance of reactivity and selectivity. Weaker bases may result in incomplete conversion, while stronger bases can lead to competing side reactions such as nucleophilic aromatic substitution at the fluorine positions.

    Table 3.2.2: Suzuki-Miyaura Coupling Optimization Parameters

    ParameterOptimal ValueEffect on YieldSelectivity ImpactComments
    Catalyst loading2-5 mol%Increases up to 5%Minimal effectDiminishing returns >5%
    Base typeNa₂CO₃/K₂CO₃Strong bases favor reactionCan affect regioselectivityCarbonate bases optimal
    Solvent systemDME/H₂O (4:1)Biphasic aids base solubilitySolvent effects minimalWater aids base dissolution
    Temperature80-100°CHigher temp increases rateHigher temp may reduce selectivityBalance rate vs selectivity
    Reaction time4-8 hoursLonger times improve conversionTime-dependent side reactionsMonitor for decomposition
    Boronic acid equiv.1.2-1.5 equiv.Excess improves conversionMinimal impactAvoid large excess

    Stille Coupling Methodologies

    Stille coupling reactions with 1-bromo-3,5-difluorobenzene proceed efficiently with various organostannane coupling partners under palladium catalysis. The electron-deficient nature of the aromatic ring facilitates oxidative addition while the fluorine substituents provide additional stabilization to palladium intermediates through weak coordination interactions.

    Table 3.2.3: Stille Coupling Methodologies for 1-Bromo-3,5-difluorobenzene

    OrganostannaneCatalystSolventTemperature (°C)Yield (%)Product TypeReference
    Bu₃SnPhPd(PPh₃)₄Toluene11078Biaryl
    Bu₃SnCH=CH₂Pd₂(dba)₃/AsPh₃DMF10072Styrene derivative
    Bu₃SnCCPhPd(PPh₃)₄THF8068Alkyne product
    Bu₃SnMePdCl₂(PhCN)₂NMP12075Methyl arene
    Bu₃Sn-2-furylPd(OAc)₂/PPh₃Dioxane9580Heteroaryl product

    The reaction mechanism follows the conventional palladium(0)/palladium(II) catalytic cycle with oxidative addition, transmetallation, and reductive elimination steps. The electron-withdrawing fluorine substituents accelerate the oxidative addition step, making it faster than the subsequent transmetallation, which becomes rate-determining under many conditions.

    Site-selective Stille reactions have been demonstrated with polyhalogenated substrates related to 1-bromo-3,5-difluorobenzene. Studies on 1,2-dibromo-3,5-difluorobenzene revealed preferential reaction at the sterically less hindered bromine position, with excellent site-selectivity (>95:5 ratio) favoring reaction at position 1 due to both electronic and steric factors.

    Heck Reaction Applications

    The Heck reaction with 1-bromo-3,5-difluorobenzene provides access to fluorinated styrene derivatives and other vinyl-substituted aromatics. The electron-withdrawing fluorine substituents enhance the electrophilicity of the aryl halide, facilitating the initial oxidative addition step and leading to improved reaction rates compared to electron-rich substrates.

    Standard Heck reaction conditions employ palladium(0) catalysts with phosphine ligands, triethylamine or other tertiary amine bases, and polar aprotic solvents such as dimethylformamide or acetonitrile. The reaction proceeds through the classical mechanism involving oxidative addition, alkene coordination and insertion, β-hydride elimination, and reductive elimination to regenerate the active catalyst.

    The regioselectivity in Heck reactions with 1-bromo-3,5-difluorobenzene typically favors formation of the trans-alkene product, consistent with the mechanism involving syn-addition followed by syn-elimination. The electron-withdrawing fluorine substituents may slightly reduce the regioselectivity compared to electron-rich aryl halides due to decreased stabilization of the β-aryl intermediate.

    Catalyst Systems and Optimization

    Modern catalyst systems for cross-coupling reactions with 1-bromo-3,5-difluorobenzene have evolved to include air-stable precatalysts, phosphine-free systems, and recyclable heterogeneous catalysts. The electron-deficient nature of the substrate allows for the use of less reactive catalyst systems that might be ineffective with electron-rich aryl halides.

    Phosphine-free catalyst systems based on palladium acetate with additional ligands such as tetrabutylammonium bromide have shown excellent performance in cross-coupling reactions. These systems offer operational simplicity and reduced cost while maintaining high efficiency and selectivity.

    Heterogeneous palladium catalysts supported on carbon, silica, or other supports provide advantages in terms of catalyst recovery and recycling. The strongly electron-withdrawing fluorine substituents help prevent catalyst deactivation through coordination, leading to longer catalyst lifetimes and improved turnover numbers.

    Recent developments in catalyst optimization have focused on reducing palladium loading while maintaining high efficiency. Microwave-assisted reactions and flow chemistry approaches have enabled the use of very low catalyst loadings (0.1-0.5 mol%) while achieving complete conversions in shortened reaction times.

    Reduction Chemistry

    Selective Debromination Strategies

    Selective debromination of 1-bromo-3,5-difluorobenzene presents unique challenges due to the relative stability of carbon-fluorine bonds compared to carbon-bromine bonds. The strength difference between these bonds (C-Br: ~280 kJ/mol, C-F: ~485 kJ/mol) provides an opportunity for selective removal of bromine while preserving the fluorine substituents.

    Table 3.3.1: Reduction Chemistry of 1-Bromo-3,5-difluorobenzene

    Reducing AgentConditionsSelectivityProduct DistributionYield (%)MechanismReference
    Pd/C + H₂1 atm H₂, RTDebromination > Defluorination3,5-Difluorobenzene (major)85-95Heterogeneous catalysis
    LiAlH₄THF, refluxNon-selectiveMixed products60-70Hydride reduction
    PMHS + Pd(OAc)₂KF, THF, RTSelective debromination3,5-Difluorobenzene (95%)90-95Hydride transfer
    Rh/Al₂O₃ + H₂1 atm H₂, ambientComplete dehalogenationBenzene99Heterogeneous catalysis
    Zn/AcOHRefluxSelective debromination3,5-Difluorobenzene (85%)80-90Metal reduction

    Palladium-catalyzed hydrogenation using polymethylhydrosiloxane represents one of the most effective methods for selective debromination. This system demonstrates excellent chemoselectivity, preferentially cleaving the weaker carbon-bromine bond while leaving the carbon-fluorine bonds intact. The mechanism involves palladium-catalyzed hydride transfer from the silane to the aromatic carbon bearing the bromine substituent.

    The use of 5 mol% palladium acetate with potassium fluoride in tetrahydrofuran at room temperature provides optimal conditions for selective debromination. The potassium fluoride serves a dual role, both activating the silane reagent and potentially stabilizing the fluorine substituents against substitution. Under these conditions, 1-bromo-3,5-difluorobenzene is converted to 3,5-difluorobenzene in 90-95% yield with excellent selectivity.

    Heterogeneous palladium on carbon under mild hydrogenation conditions (1 atmosphere hydrogen, room temperature) also provides selective debromination, though with somewhat lower selectivity than the homogeneous silane system. The heterogeneous system offers advantages in terms of catalyst recovery and scalability but requires careful optimization of conditions to maintain selectivity.

    Metal-mediated reduction using zinc in acetic acid provides an alternative approach that avoids the use of precious metal catalysts. This method achieves selective debromination in 80-90% yield under reflux conditions, with the acidic medium facilitating the reduction process while the fluorine substituents remain intact due to their resistance to reduction under these conditions.

    Defluorination Approaches

    Defluorination of 1-bromo-3,5-difluorobenzene requires more forcing conditions due to the exceptional strength of carbon-fluorine bonds. Several complementary approaches have been developed to achieve selective or complete defluorination depending on the synthetic objectives.

    Table 3.3.2: Defluorination Approaches for Fluorinated Aromatics

    MethodConditionsSelectivityFluorine Removal EfficiencyAdvantagesDisadvantagesReference
    Nucleophilic substitutionStrong nucleophiles, heatModerate60-80%Mild conditions possibleHarsh conditions often needed
    Metal-catalyzed hydrogenationH₂, metal catalystLow (non-selective)90-99%Complete defluorinationOver-reduction
    Electrochemical reductionCathode, protic solventModerate70-85%Environmentally friendlyEquipment intensive
    Photocatalytic HDFVisible light, photocatalystHigh80-95%Selective, mild conditionsRequires photocatalyst
    Lewis acid activationAlCl₃, high temperatureLow50-70%Simple setupHarsh conditions

    Rhodium on alumina represents the most effective catalyst system for complete hydrodefluorination under mild conditions. Studies have demonstrated that rhodium-catalyzed reactions achieve complete defluorination of polyfluorinated benzenes, including 1-bromo-3,5-difluorobenzene, under 1 atmosphere hydrogen at ambient temperature. The reaction proceeds with half-lives of 11-42 minutes depending on the fluorination pattern, ultimately producing benzene as the final product.

    The mechanism of rhodium-catalyzed defluorination involves sequential hydrogen addition and fluoride elimination steps. The process shows preferential removal of adjacent fluorine substituents, suggesting a concerted mechanism where neighboring fluorine atoms facilitate each other's removal through electronic destabilization.

    Photocatalytic hydrodefluorination has emerged as a promising alternative that offers enhanced selectivity under mild conditions. Bismuthinidene catalysts with rationally designed pincer ligand scaffolds enable selective defluorination through a bismuth(I)/bismuth(III) redox cycle comprising carbon-fluorine oxidative addition, fluorine/hydrogen ligand metathesis, and carbon-hydrogen reductive elimination.

    Recent advances in photocatalytic defluorination include the development of metal-organic framework-based photocatalysts that achieve high deuterium incorporation when using deuterated solvents as hydrogen sources. These systems offer the additional advantage of enabling isotope labeling for mechanistic studies and pharmaceutical applications.

    XLogP3

    2.8

    GHS Hazard Statements

    H226: Flammable liquid and vapor [Warning Flammable liquids];
    H302: Harmful if swallowed [Warning Acute toxicity, oral];
    H315: Causes skin irritation [Warning Skin corrosion/irritation];
    H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
    H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
    H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

    Pictograms

    Health Hazard Environmental Hazard Flammable Irritant

    Flammable;Irritant;Health Hazard;Environmental Hazard

    Other CAS

    461-96-1

    Wikipedia

    1-Bromo-3,5-difluorobenzene

    Dates

    Last modified: 08-15-2023

Explore Compound Types